![molecular formula C14H8FNO B14916976 3'-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14916976.png)
3'-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile is an organic compound characterized by the presence of a fluorine atom, a formyl group, and a carbonitrile group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core by coupling a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Fluorination: The fluorine atom can be introduced using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Nitrile Formation: The nitrile group can be introduced through a Sandmeyer reaction, where an aryl diazonium salt is converted to the corresponding nitrile using copper(I) cyanide.
Industrial Production Methods
Industrial production of 3’-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
3’-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), catalytic hydrogenation
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 3’-Fluoro-4’-carboxy-[1,1’-biphenyl]-4-carbonitrile
Reduction: 3’-Fluoro-4’-formyl-[1,1’-biphenyl]-4-amine
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Scientific Research Applications
3’-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2’-formyl-[1,1’-biphenyl]-4-carboxylic acid
- 3’-Fluoro-4’-formyl-[1,1’-biphenyl]-2-carboxylic acid
Uniqueness
3’-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H8FNO |
|---|---|
Molecular Weight |
225.22 g/mol |
IUPAC Name |
4-(3-fluoro-4-formylphenyl)benzonitrile |
InChI |
InChI=1S/C14H8FNO/c15-14-7-12(5-6-13(14)9-17)11-3-1-10(8-16)2-4-11/h1-7,9H |
InChI Key |
LDQOANSAUQUPKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


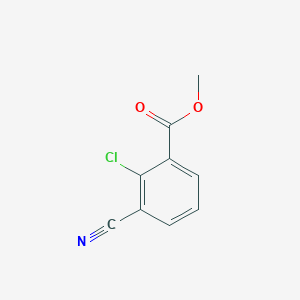
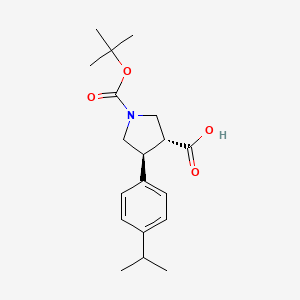
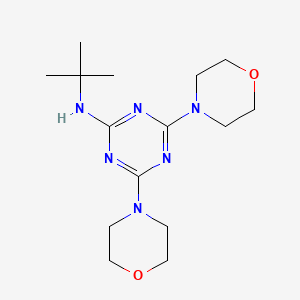
![ethyl (2E)-3-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]but-2-enoate](/img/structure/B14916918.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]cyclopropanecarboxamide](/img/structure/B14916920.png)

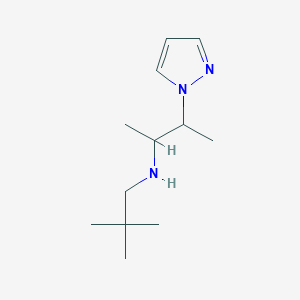
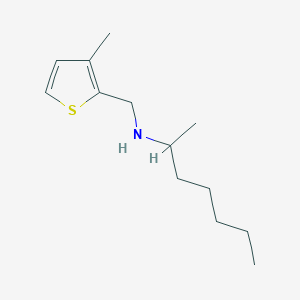
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-2,2-dimethyl-1-(1-piperidinylmethyl)propyl]thiourea](/img/structure/B14916932.png)

![5-Oxa-2-azaspiro[3.5]nonan-8-ol](/img/structure/B14916949.png)


![Methyl 4-chloro-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate](/img/structure/B14916958.png)
